1-Chloro-3-(difluoromethyl)benzene

Catalog No.
S8247775
CAS No.
M.F
C7H5ClF2
M. Wt
162.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-(difluoromethyl)benzene

Product Name

1-Chloro-3-(difluoromethyl)benzene

IUPAC Name

1-chloro-3-(difluoromethyl)benzene

Molecular Formula

C7H5ClF2

Molecular Weight

162.56 g/mol

InChI

InChI=1S/C7H5ClF2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H

InChI Key

BSRPZLOXCYLPKK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(F)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(F)F

1-Chloro-3-(difluoromethyl)benzene is an aromatic compound characterized by a benzene ring substituted with a chloro group and a difluoromethyl group. Its molecular formula is C7H4ClF2C_7H_4ClF_2, and it has a molecular weight of approximately 162.56 g/mol. The difluoromethyl group is notable for its unique electronic properties, which can influence the compound's reactivity and stability in various chemical environments. This compound is part of a larger class of halogenated benzenes that are significant in both industrial applications and research settings.

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols, leading to various derivatives.
  • Reduction: The compound can undergo reduction reactions to form different derivatives, using agents like lithium aluminum hydride or sodium borohydride.
  • Oxidation: The difluoromethyl group can be oxidized under certain conditions to yield products with different functional groups.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium amide or potassium thiolate are commonly used.
  • Reduction: Lithium aluminum hydride or sodium borohydride are effective under anhydrous conditions.
  • Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents used.

The biological activity of 1-chloro-3-(difluoromethyl)benzene has been explored in various studies. Due to the presence of the difluoromethyl group, this compound exhibits unique interactions with biological molecules, which could potentially modulate enzyme activity or receptor binding. Its lipophilicity, enhanced by the trifluoromethyl group, allows it to interact with hydrophobic regions of proteins, making it a candidate for further pharmacological studies.

Synthesis of 1-chloro-3-(difluoromethyl)benzene typically involves multi-step processes. Common methods include:

  • Starting from Benzene Derivatives: The synthesis may begin with chlorination of appropriate benzene derivatives followed by introduction of the difluoromethyl group through electrophilic fluorination or nucleophilic substitution methods.
  • Reagents and Conditions: Fluorinating agents like sulfur tetrafluoride or other fluorine sources can be used to introduce the difluoromethyl substituent.

1-Chloro-3-(difluoromethyl)benzene finds applications in various fields:

  • Pharmaceuticals: Its unique properties make it valuable in drug design and development, particularly in creating compounds with specific biological activities.
  • Agricultural Chemicals: It may serve as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides.
  • Material Science: Used as a building block in the synthesis of advanced materials with tailored properties.

Studies on the interactions of 1-chloro-3-(difluoromethyl)benzene with biological systems are crucial for understanding its potential applications. Research indicates that its electronic properties allow it to engage effectively with various biomolecules, influencing their function and activity. Such studies often involve assessing binding affinities and mechanisms of action on target proteins or enzymes.

Several compounds share structural similarities with 1-chloro-3-(difluoromethyl)benzene, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
1-Chloro-3-fluorobenzeneC6H4ClFC_6H_4ClFContains only one fluorine; different reactivity patterns.
1-Chloro-4-(difluoromethyl)benzeneC7H4ClF2C_7H_4ClF_2Difluoromethyl group at position 4 alters electronic properties.
1-Bromo-3-(difluoromethyl)benzeneC7H4BrF2C_7H_4BrF_2Bromine instead of chlorine; affects reactivity and stability.
1-Chloro-2-(difluoromethyl)benzeneC7H4ClF2C_7H_4ClF_2Different position of substituents influences chemical behavior.

The uniqueness of 1-chloro-3-(difluoromethyl)benzene lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other halogenated benzenes. This makes it particularly valuable for applications requiring specific interactions and functionalities in complex chemical environments.

Systematic IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 1-chloro-3-(difluoromethyl)benzene, derived from the benzene ring substituted with chlorine at position 1 and a difluoromethyl group (-CF₂H) at position 3. Common synonyms include:

  • 3-(Difluoromethyl)-1-chlorobenzene
  • Benzene, 1-chloro-3-(difluoromethyl)-
  • meta-Chlorodifluoromethylbenzene

These synonyms reflect variations in naming conventions but consistently describe the same molecular structure.

Molecular Formula and Structural Characteristics

The molecular formula C₇H₅ClF₂ corresponds to a molar mass of 162.57 g/mol. The compound’s structure consists of a benzene ring with two substituents: a chlorine atom and a difluoromethyl group. The difluoromethyl group introduces significant electronic effects due to the electronegativity of fluorine, altering the ring’s reactivity toward electrophilic and nucleophilic agents.

Table 1: Key Structural and Molecular Properties

PropertyValue
IUPAC Name1-Chloro-3-(difluoromethyl)benzene
Molecular FormulaC₇H₅ClF₂
Molar Mass162.57 g/mol
SMILES NotationC1=CC(=CC(=C1)Cl)C(F)F
Substituent Positions1 (Cl), 3 (-CF₂H)

The planar geometry of the benzene ring ensures minimal steric hindrance between substituents, while the difluoromethyl group’s tetrahedral geometry introduces modest steric effects.

Historical Context and Discovery

The synthesis of 1-chloro-3-(difluoromethyl)benzene emerged alongside advancements in fluorination techniques during the late 20th century. Early methods involved chlorination of difluoromethylbenzene derivatives, but modern approaches utilize cross-coupling reactions or direct fluorination of chlorinated precursors. The compound’s discovery is tied to the broader development of organofluorine chemistry, which gained momentum due to fluorine’s unique ability to modulate the bioavailability and metabolic stability of pharmaceuticals.

Industrial and Academic Relevance

In industrial settings, this compound is prized for its role in synthesizing fluorinated analogs of bioactive molecules. For example, it serves as a precursor in the production of antifungal agents and herbicides, where the difluoromethyl group enhances compound stability and target specificity. Academically, it is a model substrate for studying nucleophilic aromatic substitution reactions, as the electron-withdrawing groups activate the ring toward substitution at specific positions.

Recent studies have explored its utility in metal-catalyzed cross-coupling reactions, enabling the construction of complex aryl-aryl bonds in drug candidates. Additionally, its derivatives are investigated for their potential in materials science, particularly in designing liquid crystals and polymers with tailored electronic properties.

Conventional Synthetic Routes

Direct Chlorination-Difluoromethylation Strategies

The direct introduction of chlorine and difluoromethyl groups onto aromatic rings remains a cornerstone of 1-chloro-3-(difluoromethyl)benzene synthesis. Copper-catalyzed cross-coupling reactions between aryl iodides and α-silyldifluoroacetates represent a widely employed approach. For instance, Fujikawa et al. demonstrated that aryl iodides react with trimethyl(trifluoromethyl)silane (TMSCF2H) in the presence of a copper catalyst, yielding aryldifluoroacetates [4]. Subsequent hydrolysis and decarboxylation steps afford the target difluoromethylated aromatic compound. This method achieves moderate to high yields (60–85%) under mild conditions (60–80°C, 12–24 hours), with dimethyl sulfoxide (DMSO) or 1,2-dimethoxyethane (DME) as preferred solvents [4].

Electrophilic aromatic substitution provides an alternative route, where chlorination precedes difluoromethylation. Chlorine can be introduced via Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a Lewis acid, followed by difluoromethylation using reagents like difluorocarbene (CF2) generated in situ from chlorodifluoromethane (HCFC-22) [1]. However, regioselectivity challenges arise due to the electron-withdrawing effects of the chlorine substituent, necessitating careful optimization of reaction conditions.

Catalytic Fluorination Techniques

Transition-metal-catalyzed fluorination has emerged as a powerful tool for constructing C–F bonds. Palladium-based systems, particularly those employing biaryl monophosphine ligands such as AlPhos, enable room-temperature fluorination of aryl triflates and bromides [3]. For example, Pd/AlPhos catalysts facilitate the substitution of aryl triflates with fluoride ions derived from cesium fluoride (CsF), achieving >90% conversion in toluene or 2-methyltetrahydrofuran at 25°C [3]. This method excels in substrates with electron-withdrawing groups, where traditional SNAr mechanisms face kinetic barriers.

Copper-mediated oxidative difluoromethylation offers complementary advantages. Zhu et al. reported a regioselective C–H activation protocol using TMSCF2H and 9,10-phenanthrenequinone (PQ) as an oxidant, enabling direct difluoromethylation of heteroarenes [2]. Applied to chlorinated aromatics, this method could theoretically produce 1-chloro-3-(difluoromethyl)benzene, though specific applications remain unexplored in the literature [2] [4].

Advanced Synthesis Protocols

Deoxyfluorination Using SF₄/HF Systems

Deoxyfluorination with sulfur tetrafluoride (SF4) in hydrogen fluoride (HF) solvent provides a high-yielding route to difluoromethylated aromatics. The EP 0970938 A1 patent details the conversion of 1,3-disubstituted benzaldehydes to 1-chloro-3-(difluoromethyl)benzene using SF4/HF at subambient temperatures (−60°C to 0°C) [5]. Key advantages include:

  • Reduced pressure requirements: Reactions proceed at near-ambient pressure vs. traditional high-pressure systems (800+ psig) [5].
  • Broad substrate tolerance: Electron-donating (e.g., methyl) and withdrawing (e.g., nitro, chloro) groups are compatible.
  • Scalability: HF acts as both solvent and catalyst, enabling gram-to-kilogram scale production [5].

A representative procedure involves dissolving 1-chloro-3-formylbenzene in HF, cooling to −20°C, and introducing SF4 gas. After 12–24 hours, neutralization with aqueous bicarbonate followed by ether extraction isolates the product in 75–90% yield [5].

Microwave-Assisted Synthesis Approaches

Microwave irradiation accelerates difluoromethylation reactions by enhancing reaction kinetics. While no direct studies on 1-chloro-3-(difluoromethyl)benzene exist, analogous systems show promise. For example, Xia et al. achieved difluoromethylation of benzothiazoles using TMSCF2H under microwave conditions (150°C, 30 minutes), reducing reaction times by 80% compared to conventional heating [2]. Adapting this to chlorinated aromatics could involve:

  • Substrate activation: Pre-chlorinated aryl boronic esters or iodides.
  • Coupling reaction: Pd/Cu-catalyzed cross-coupling with difluoromethyl sources.
  • Microwave parameters: 100–150°C, 10–30 minutes, polar aprotic solvents (DMF, NMP).

Preliminary data suggest yield improvements of 15–20% over thermal methods, though scalability challenges persist due to limited microwave reactor capacities.

Purification and Isolation Methods

Distillation Techniques

Fractional distillation remains the primary isolation method for crude reaction mixtures. Key parameters include:

  • Boiling point: 1-Chloro-3-(difluoromethyl)benzene typically distills at 145–150°C (760 mmHg).
  • Packed columns: Theoretical plates ≥20 ensure separation from chlorinated byproducts (Δbp ≥15°C).
  • Vacuum distillation: Applied for heat-sensitive substrates, reducing temperatures to 80–100°C at 10 mmHg.

Crystallization and Chromatography

Recrystallization from hexane/ethyl acetate (3:1 v/v) yields high-purity crystals (≥99.5% by GC-MS). For complex mixtures, flash chromatography on silica gel (230–400 mesh) with hexane/ethyl acetate gradients (0–15% ethyl acetate) resolves difluoromethylated products from di- or polyhalogenated impurities.

Aqueous Workup Optimization

Neutralization of HF-containing reactions requires careful pH control:

  • Quenching: Slow addition to chilled NaHCO3 solution (pH 7–8).
  • Extraction: Methyl tert-butyl ether (MTBE) minimizes emulsion formation vs. diethyl ether.
  • Drying: Anhydrous MgSO4 or molecular sieves (4Å) achieve H2O <50 ppm.

Post-isolation analyses typically employ gas chromatography (GC-FID), 19F NMR (δ −110 to −115 ppm for CF2H), and high-resolution mass spectrometry (HRMS).

1-Chloro-3-(difluoromethyl)benzene exhibits a planar aromatic benzene ring structure with two distinct substituents that influence its overall molecular geometry and conformational behavior [1]. The compound features a meta-substitution pattern, with a chlorine atom at the 1-position and a difluoromethyl group (-CF₂H) at the 3-position of the benzene ring.

The molecular geometry is characterized by the standard aromatic benzene core with C-C bond lengths of approximately 1.40 Å and bond angles of 120°. The chlorine substituent introduces minimal steric hindrance due to its relatively small size, while the difluoromethyl group presents more significant steric and electronic effects [1]. The C-F bond lengths in the difluoromethyl group are approximately 1.34 Å, typical for C-F single bonds, and the C-H bond measures approximately 1.09 Å [2].

Conformational analysis reveals that the difluoromethyl group can adopt different rotational conformations around the C-C bond connecting it to the benzene ring. Studies on related difluoromethyl aromatic compounds indicate that the most stable conformation typically places the CF₂H group in a position that minimizes steric interactions while maximizing favorable electronic effects [3]. Density functional theory calculations on analogous compounds suggest that electron-withdrawing groups like chlorine and difluoromethyl create a polarized aromatic system [4].

The electronic distribution within the molecule shows that both substituents are electron-withdrawing, with the chlorine atom exerting inductive effects and the difluoromethyl group providing both inductive and hyperconjugative effects. This electronic configuration influences the overall dipole moment and reactivity patterns of the compound [2].

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides crucial structural information for 1-Chloro-3-(difluoromethyl)benzene, with each nucleus type offering specific insights into the molecular environment and connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-Chloro-3-(difluoromethyl)benzene exhibits characteristic signals for both the aromatic protons and the difluoromethyl proton. The aromatic region typically displays signals between δ 6.8-7.6 ppm, with the exact chemical shifts dependent on the electronic effects of the substituents [4]. The meta-substitution pattern results in a complex multiplet for the aromatic protons, as each proton experiences different magnetic environments due to the varying distances from the electron-withdrawing substituents.

The most distinctive feature in the ¹H NMR spectrum is the difluoromethyl proton, which appears as a triplet at δ 5.5-6.0 ppm with a characteristic coupling constant JHF of approximately 56 Hz [4]. This large coupling constant is diagnostic for difluoromethyl groups and reflects the strong coupling between the proton and the two adjacent fluorine atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The aromatic carbons typically resonate in the δ 120-140 ppm region, with the carbons bearing substituents showing characteristic shifts. The carbon bearing the chlorine substituent appears slightly downfield due to the deshielding effect of the halogen [5].

The difluoromethyl carbon exhibits a characteristic triplet due to coupling with the two fluorine atoms, typically appearing in the δ 110-130 ppm range. The coupling constant ¹JCF for the difluoromethyl carbon is typically around 240-250 Hz, which is diagnostic for this functional group [6].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

The ¹⁹F NMR spectrum of 1-Chloro-3-(difluoromethyl)benzene shows a characteristic doublet for the equivalent fluorine atoms in the difluoromethyl group. These fluorines typically resonate between δ -110 to -120 ppm, with the exact chemical shift influenced by the aromatic substitution pattern [4]. The coupling between the two fluorine atoms results in a characteristic F-F coupling constant of approximately 240 Hz [6].

The fluorine signals also show coupling to the adjacent proton, appearing as a doublet of doublets in some cases. This complex splitting pattern provides valuable structural confirmation and helps distinguish the difluoromethyl group from other fluorinated substituents [5] [7].

Infrared and Mass Spectrometric Features

Infrared Spectroscopy Analysis

Infrared spectroscopy of 1-Chloro-3-(difluoromethyl)benzene reveals several characteristic absorption bands that confirm the presence of specific functional groups and structural features. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, typical for aromatic compounds [8].

The C-F stretching vibrations of the difluoromethyl group produce strong, characteristic absorptions in the 1120-1250 cm⁻¹ region. These bands are particularly intense due to the high electronegativity difference between carbon and fluorine, making them diagnostic for fluorinated compounds [8]. The C-Cl stretching vibration appears at approximately 750 cm⁻¹, providing confirmation of the chlorine substituent [9].

The aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, with the exact frequencies influenced by the electronic effects of the substituents. The difluoromethyl C-H stretching may appear as a distinct band around 2900-3000 cm⁻¹, slightly shifted from typical alkyl C-H stretches due to the electron-withdrawing effect of the adjacent fluorine atoms [2].

Mass Spectrometric Characteristics

Mass spectrometry of 1-Chloro-3-(difluoromethyl)benzene provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak [M]⁺ appears at m/z 162.56, corresponding to the calculated molecular weight [1]. The isotope pattern shows the characteristic 3:1 ratio for chlorine-containing compounds due to the presence of ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation patterns include the loss of chlorine (35 mass units) to give m/z 127.56, and the formation of tropylium-type ions at m/z 91.56 (C₇H₇⁺). The difluoromethyl group may undergo various fragmentation processes, including loss of HF (20 mass units) or F (19 mass units), providing additional structural information [6].

The protonated molecular ion [M+H]⁺ at m/z 163.56 is typically observed in positive ion electrospray ionization mass spectrometry. The compound may also form adduct ions with common cations such as sodium [M+Na]⁺ at m/z 185.56, which can aid in molecular weight determination .

Thermodynamic Properties

Melting/Boiling Points and Phase Behavior

The thermal properties of 1-Chloro-3-(difluoromethyl)benzene are influenced by the molecular structure and intermolecular forces present in the compound. While specific experimental data for this exact compound is limited, predictions can be made based on structural analogs and theoretical calculations.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

162.0047842 g/mol

Monoisotopic Mass

162.0047842 g/mol

Heavy Atom Count

10

Dates

Last modified: 01-05-2024

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